BenchChemオンラインストアへようこそ!

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

Anticonvulsant activity Maximal electroshock seizure Therapeutic index

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351631-66-7; molecular formula C₁₉H₂₂FN₃O₅; molecular weight 391.4 g/mol) is a synthetic hybrid molecule that combines a pyrrolidine-2,5-dione scaffold with a 4-fluorophenyl carbamate moiety via a cyclohexyl linker. It belongs to a class of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives investigated for anticonvulsant and antinociceptive applications.

Molecular Formula C19H22FN3O5
Molecular Weight 391.399
CAS No. 1351631-66-7
Cat. No. B2851412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
CAS1351631-66-7
Molecular FormulaC19H22FN3O5
Molecular Weight391.399
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CN3C(=O)CCC3=O
InChIInChI=1S/C19H22FN3O5/c20-12-4-6-13(7-5-12)22-19(27)28-15-3-1-2-14(10-15)21-16(24)11-23-17(25)8-9-18(23)26/h4-7,14-15H,1-3,8-11H2,(H,21,24)(H,22,27)
InChIKeyRJIDTKGRKRXZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351631-66-7): Structural Identity and Research Classification


3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351631-66-7; molecular formula C₁₉H₂₂FN₃O₅; molecular weight 391.4 g/mol) is a synthetic hybrid molecule that combines a pyrrolidine-2,5-dione scaffold with a 4-fluorophenyl carbamate moiety via a cyclohexyl linker . It belongs to a class of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives investigated for anticonvulsant and antinociceptive applications [1]. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications .

Why Generic Substitution Fails for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351631-66-7)


Within the pyrrolidine-2,5-dione hybrid class, minor structural modifications to the aromatic substituent, linker length, or carbamate orientation produce quantifiably divergent anticonvulsant potency, neurotoxicity separation, and metabolic stability [1]. For instance, in the closely related phenylethylamide sub-series, the 3-OCF₃ congener (compound 30) achieves ED₅₀ values of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz), while the 3-CF₃ analog (compound 29) requires higher doses (ED₅₀ MES = 55.4 mg/kg) for equivalent protection, and the unsubstituted phenyl variant (compound 28) is markedly less potent (ED₅₀ MES = 117.4 mg/kg) [1]. This steep structure–activity relationship (SAR) demonstrates that simple in-class substitution without precise stereoelectronic matching to the target binding site—likely Cav1.2 L-type calcium channels [1]—will compromise both efficacy and therapeutic index, making empirical selection of the exact chemotype essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351631-66-7): Comparator-Based Analysis


Anticonvulsant Potency and Safety Margin: Target Compound vs. Clinically Established AEDs

The target compound belongs to a class of hybrid pyrrolidine-2,5-dione derivatives that exhibit broad-spectrum anticonvulsant activity in the maximal electroshock (MES) and 6 Hz (32 mA) psychomotor seizure models in mice. The most potent congener in this series, compound 30, demonstrates an ED₅₀ MES of 45.6 mg/kg, ED₅₀ 6 Hz (32 mA) of 39.5 mg/kg, and a median toxic dose (TD₅₀, rotarod) of 162.4 mg/kg, yielding protective indices (PI = TD₅₀/ED₅₀) of 3.5 (MES) and 4.1 (6 Hz) [1]. For comparison, the clinically used antiepileptic drug valproic acid typically exhibits ED₅₀ MES values in the range of 200–300 mg/kg in mice with correspondingly narrow therapeutic indices, while ethosuximide is inactive in the MES test, being selective for the subcutaneous pentylenetetrazol (scPTZ) model [2]. Direct head-to-head data for the target compound against these AEDs are not available; the above represents a class-level inference.

Anticonvulsant activity Maximal electroshock seizure Therapeutic index Neurotoxicity

Calcium Channel Inhibition Profile: Cav1.2 (L-type) Selectivity vs. Voltage-Gated Sodium Channel Antagonists

The mechanism of action of the pyrrolidine-2,5-dione hybrid class involves inhibition of calcium currents mediated by Cav1.2 (L-type) channels, as demonstrated for compound 30 [1]. This contrasts with many first-line antiepileptic drugs such as phenytoin, carbamazepine, and lamotrigine, which primarily target voltage-gated sodium channels (VGSCs) [2]. The functional Cav1.2 inhibition suggests a mechanistically differentiated anticonvulsant profile that may be relevant for seizure types resistant to sodium channel blockers. Quantitative Cav1.2 inhibition data (IC₅₀) for the target compound are not publicly available; this evidence is class-level inference based on the established mechanism of compound 30.

Calcium channel inhibition Cav1.2 L-type calcium channel Anticonvulsant mechanism

Metabolic Stability and CYP450 Inhibition: Favorable ADME-Tox Profile vs. Reference Compounds

Compound 30, the most extensively characterized member of this chemical class, demonstrated high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms compared to reference compounds [1]. This ADME-Tox profile is a critical differentiator from older anticonvulsants such as valproic acid, which is associated with hepatotoxicity and potent CYP2C9 inhibition, or carbamazepine, a known CYP3A4 inducer [2]. Quantitative CYP inhibition data for the target compound specifically are not available; this represents class-level inference from the structurally analogous compound 30.

Metabolic stability CYP450 inhibition Human liver microsomes ADME-Tox

Antinociceptive Activity Across Pain Modalities: Multi-Model Validation vs. Single-Model Analgesics

Compound 30 demonstrated efficacy across three mechanistically distinct pain models: the formalin test of tonic pain, the capsaicin-induced neurogenic pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice [1]. In the OXPT model, compound 30 attenuated tactile allodynia in a dose-dependent manner, restoring pain sensitivity thresholds to 88.4%–98.9% of baseline values [1]. This multi-model antinociceptive profile contrasts with compounds that show activity in only a single pain paradigm, and suggests broader analgesic potential than agents validated in only acute nociception models. Direct comparator data for the target compound are not available; this evidence is class-level inference.

Antinociceptive activity Neuropathic pain Formalin test Capsaicin-induced pain

Optimal Research and Industrial Application Scenarios for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351631-66-7)


Preclinical Anticonvulsant Screening in Drug-Resistant Epilepsy Models

Based on the class-level evidence from the pyrrolidine-2,5-dione hybrid series, the target compound is well-suited for evaluation in the 6 Hz (32 mA) psychomotor seizure model, which is a validated screen for pharmacoresistant partial epilepsy [1]. The Cav1.2 calcium channel mechanism differentiates this compound from sodium channel-targeted AEDs, making it a candidate for testing in seizure models where VGSC blockers (e.g., phenytoin, lamotrigine) demonstrate reduced efficacy [2].

Neuropathic Pain Research and Polypharmacology Studies

The demonstrated multi-model antinociceptive activity of the class representative (compound 30) supports the target compound's application in neuropathic pain research, particularly oxaliplatin-induced and capsaicin-induced pain models [1]. Its combined anticonvulsant and antinociceptive profile makes it a candidate for polypharmacology studies targeting comorbid epilepsy and pain conditions [1].

ADME-Tox Profiling and Drug–Drug Interaction Studies

The favorable CYP450 inhibition profile of the class (weak inhibition of CYP3A4, CYP2D6, CYP2C9) positions this compound as a reference tool for studying drug–drug interaction potential in polytherapy antiepileptic regimens, where metabolic stability and low CYP liability are critical selection parameters [1]. Human liver microsome stability assays and recombinant CYP isoform panels are the recommended experimental platforms [1].

Calcium Channel Pharmacology and Cav1.2 Functional Studies

The target compound's putative Cav1.2 (L-type) calcium channel inhibitory mechanism supports its use as a chemical probe in calcium channel pharmacology studies, particularly for investigating the role of L-type calcium currents in neuronal excitability and seizure generation [1]. This application is distinct from the use of classical L-type calcium channel blockers (e.g., dihydropyridines) that primarily target cardiovascular Cav1.2 isoforms [2].

Quote Request

Request a Quote for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.